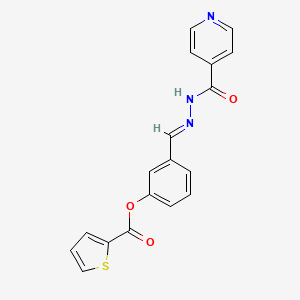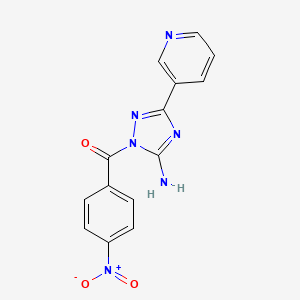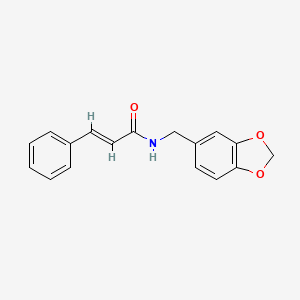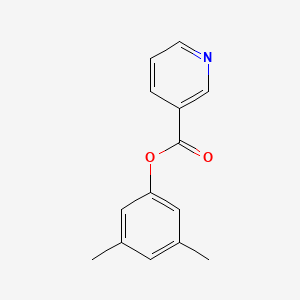![molecular formula C13H11N5O4 B5729490 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone, also known as NPC1161B, is a semi-synthetic compound with potential anti-tumor and anti-viral properties. It belongs to the class of benzaldehyde semicarbazone derivatives and has been studied extensively for its therapeutic potential.
Applications De Recherche Scientifique
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been studied extensively for its anti-tumor and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has also been studied for its anti-viral properties, particularly against the hepatitis B virus. In addition, 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been investigated as a potential anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in tumor growth and viral replication. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has also been shown to inhibit cell proliferation and migration. In addition, 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has several advantages for lab experiments. It is a semi-synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models, making it a safe compound to work with in the laboratory. However, 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone. One area of research is to further investigate its anti-tumor properties and its potential use as a cancer treatment. Another area of research is to investigate its anti-viral properties and its potential use as a treatment for viral infections. In addition, future research could investigate the mechanism of action of 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone and its effects on various cellular processes. Finally, future research could investigate ways to improve the solubility of 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone to make it easier to work with in lab experiments.
Méthodes De Synthèse
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone is synthesized by the reaction of 4-hydroxybenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting product is then treated with 5-nitro-2-pyridinecarboxaldehyde to obtain 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone. The synthesis method has been optimized to produce high yields of the compound and has been reported in several research articles.
Propriétés
IUPAC Name |
[[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c14-13(19)17-16-7-9-1-4-11(5-2-9)22-12-6-3-10(8-15-12)18(20)21/h1-8H,(H3,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJTPHRGQWAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)


![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)


![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)

![2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)


![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)
![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)